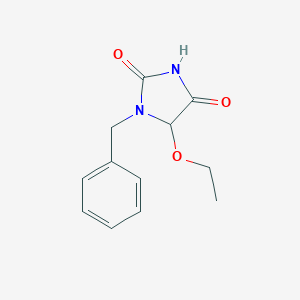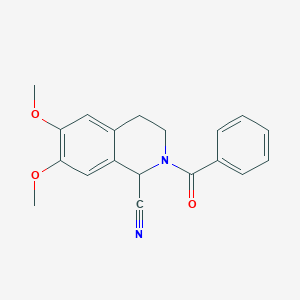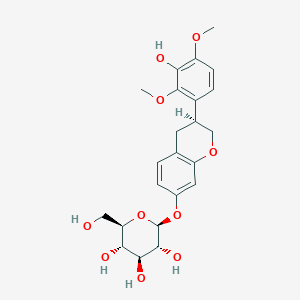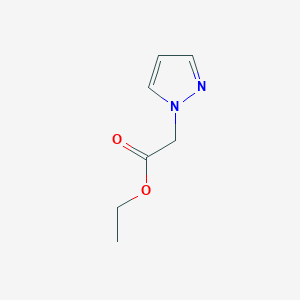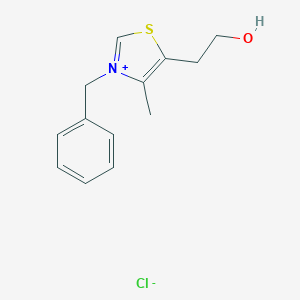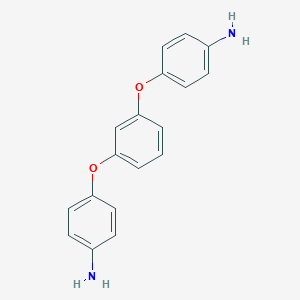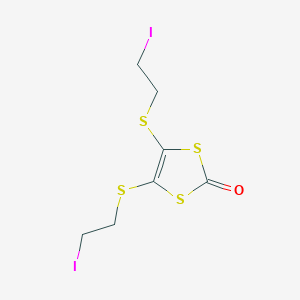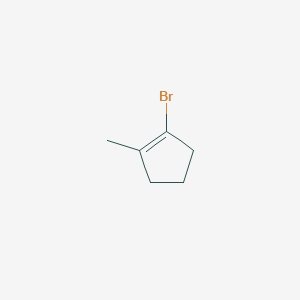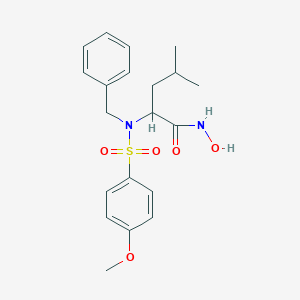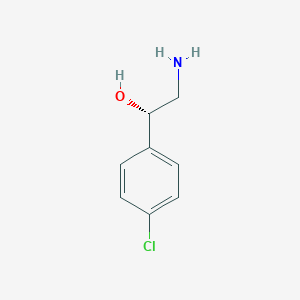
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol, also known as (S)-norephedrine, is a chiral compound that has been extensively studied due to its potential applications in the field of pharmaceuticals. It is a derivative of ephedrine, a sympathomimetic drug that is used for the treatment of asthma, nasal congestion, and hypotension.
Mecanismo De Acción
(S)-norephedrine acts as a sympathomimetic drug, meaning it stimulates the sympathetic nervous system. It acts as a norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the synaptic cleft. This leads to an increase in the activity of the sympathetic nervous system, resulting in effects such as increased heart rate, blood pressure, and respiratory rate.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (S)-norephedrine are similar to those of ephedrine. It has been shown to increase energy expenditure and fat oxidation, leading to weight loss. It has also been studied for its potential use in the treatment of narcolepsy and depression. However, the use of (S)-norephedrine as a weight loss supplement has been controversial due to its potential side effects, such as increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-norephedrine in lab experiments include its availability, low cost, and potential applications in the synthesis of various drugs. However, the limitations include its potential side effects and the need for chiral separation in the synthesis process.
Direcciones Futuras
There are several future directions for the study of (S)-norephedrine. One direction is the development of new synthetic methods for the production of enantiopure (S)-norephedrine. Another direction is the study of its potential applications in the treatment of various diseases, such as narcolepsy and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of (S)-norephedrine and its potential side effects.
Métodos De Síntesis
(S)-norephedrine can be synthesized through a variety of methods, including the reduction of ephedrine, the oxidation of norephedrine, and the asymmetric synthesis using chiral reagents. The most common method of synthesis involves the reduction of ephedrine using a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is a mixture of (S)- and (R)-norephedrine, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
(S)-norephedrine has been studied for its potential applications in the field of pharmaceuticals, particularly as a starting material for the synthesis of various drugs. It has been used in the synthesis of drugs such as lisdexamfetamine, a medication used for the treatment of attention deficit hyperactivity disorder (ADHD), and levomethamphetamine, a nasal decongestant. In addition, (S)-norephedrine has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAZZJNYDEVHL-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

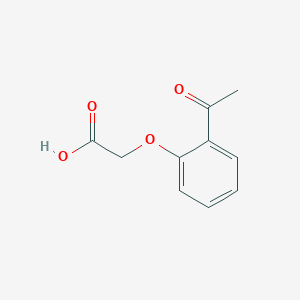

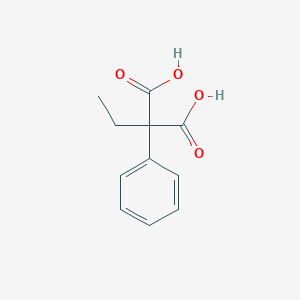
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
